molecular formula C17H25NO3 B3994770 1-(tricyclo[4.3.1.13,8]undecane-1-carbonyl)pyrrolidine-2-carboxylic acid

1-(tricyclo[4.3.1.13,8]undecane-1-carbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3994770
M. Wt: 291.4 g/mol
InChI Key: GPWAFDNZXAIHIM-UHFFFAOYSA-N
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Description

1-(Tricyclo[4.3.1.13,8]undecane-1-carbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C17H23NO3, and it has a molecular weight of 289.37 g/mol.

Preparation Methods

The synthesis of 1-(tricyclo[4.3.1.13,8]undecane-1-carbonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tricyclic core: The tricyclic structure can be synthesized through a Diels-Alder reaction, followed by a series of cyclization reactions.

    Introduction of the carbonyl group: The carbonyl group is introduced via oxidation reactions using reagents such as chromium trioxide or potassium permanganate.

    Attachment of the pyrrolidine ring: The pyrrolidine ring is attached through a nucleophilic substitution reaction, often using pyrrolidine and a suitable leaving group.

    Final carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide under high pressure.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(Tricyclo[4.3.1.13,8]undecane-1-carbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acids and amines.

Common reagents used in these reactions include sodium borohydride, hydrochloric acid, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Tricyclo[4.3.1.13,8]undecane-1-carbonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(tricyclo[4.3.1.13,8]undecane-1-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cell membrane receptors, triggering signaling pathways that lead to various cellular responses. The exact pathways and targets depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

1-(Tricyclo[4.3.1.13,8]undecane-1-carbonyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

    1-(tricyclo[4.3.1.13,8]undecane-1-carbonyl)pyrrolidine-2-carboxamide: This compound has an amide group instead of a carboxylic acid group, which can affect its reactivity and biological activity.

    1-(tricyclo[4.3.1.13,8]undecane-1-carbonyl)pyrrolidine-2-methanol: The presence of a hydroxyl group instead of a carboxylic acid group can influence its solubility and interaction with biological targets.

    1-(tricyclo[4.3.1.13,8]undecane-1-carbonyl)pyrrolidine-2-amine: The amine group can lead to different chemical reactivity and potential biological effects compared to the carboxylic acid group.

The uniqueness of this compound lies in its specific combination of functional groups and its tricyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(tricyclo[4.3.1.13,8]undecane-1-carbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c19-15(20)14-2-1-5-18(14)16(21)17-8-11-3-4-12(9-17)7-13(6-11)10-17/h11-14H,1-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWAFDNZXAIHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C23CC4CCC(C2)CC(C4)C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tricyclo[4.3.1.13,8]undecane-1-carbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
1-(tricyclo[4.3.1.13,8]undecane-1-carbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
1-(tricyclo[4.3.1.13,8]undecane-1-carbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
1-(tricyclo[4.3.1.13,8]undecane-1-carbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
1-(tricyclo[4.3.1.13,8]undecane-1-carbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
1-(tricyclo[4.3.1.13,8]undecane-1-carbonyl)pyrrolidine-2-carboxylic acid

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